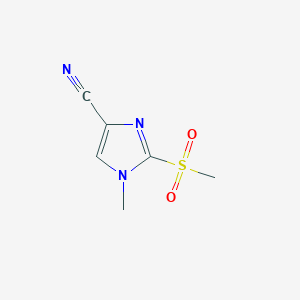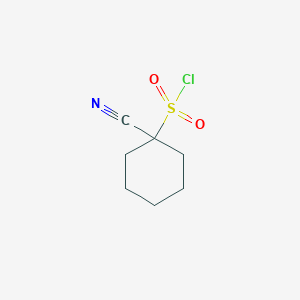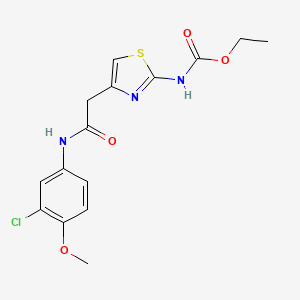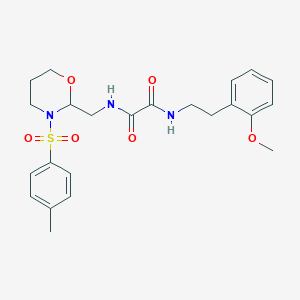![molecular formula C10H11ClN2O3 B2946874 2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide CAS No. 1256633-12-1](/img/structure/B2946874.png)
2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide” is likely a Schiff base, which are typically formed by the condensation of an amine with a carbonyl compound . They are characterized by a carbon-nitrogen double bond .
Synthesis Analysis
While specific synthesis information for this compound is not available, Schiff bases are generally synthesized through a condensation reaction between an amine and a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would likely include a carbon-nitrogen double bond, characteristic of Schiff bases . The “2-Chloro-N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]” part of the molecule suggests the presence of a 2-chloro group and a 4-hydroxy-3-methoxyphenyl group .Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have synthesized and evaluated derivatives of acetohydrazides, including compounds structurally related to "2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide," for their antimicrobial properties. For instance, Fuloria et al. (2009) conducted synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones derived from acetohydrazides, demonstrating their potential antibacterial and antifungal activities (Fuloria et al., 2009).
Anticancer Activities
Research has also focused on the anticancer potential of acetohydrazide derivatives. Şenkardeş et al. (2021) reported the synthesis of aryloxyacetic acid hydrazide derivatives, including the evaluation of their anticancer activities on various cancer cell lines, indicating promising growth inhibition against gastric, cervical, and breast cancer cells (Şenkardeş et al., 2021).
Structural and Computational Studies
Inkaya et al. (2012) conducted a comprehensive study on the X-ray structure, spectroscopic characterization, and density functional theory (DFT) studies of N'-[(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, providing insights into the structural and electronic properties of such compounds (Inkaya et al., 2012).
Optical and Electronic Properties
Investigations into the nonlinear optical properties of acetohydrazide derivatives have revealed potential applications in optical device technologies. Naseema et al. (2010) synthesized hydrazones and analyzed their third-order nonlinear optical properties, suggesting their applicability in optical limiters and switches (Naseema et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
The study and application of Schiff bases, including potentially “2-Chloro-N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide”, is a field of ongoing research. They have been studied for their potential applications in various fields, including medicinal chemistry, analytical chemistry, and material science .
Eigenschaften
IUPAC Name |
2-chloro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-9-4-7(2-3-8(9)14)6-12-13-10(15)5-11/h2-4,6,14H,5H2,1H3,(H,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZVTIOFRUHYGD-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)


![(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2946795.png)



![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2946800.png)

![5-{(E)-3-[4-({[amino(imino)methyl]amino}sulfonyl)anilino]-2-propenoyl}-2-(4-chlorophenyl)-1,3-thiazole](/img/structure/B2946808.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2946812.png)
